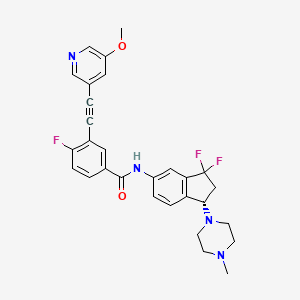
Fgfr4-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr4-IN-17 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
Fgfr4-IN-17 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce different substituents onto the core scaffold .
科学的研究の応用
Fgfr4-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Helps in understanding the role of FGFR4 in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for cancers that exhibit dysregulated FGFR4 signaling, such as hepatocellular carcinoma and breast cancer
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
作用機序
Fgfr4-IN-17 exerts its effects by binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This inhibition prevents the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. By blocking these pathways, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
類似化合物との比較
Similar Compounds
Similar compounds to Fgfr4-IN-17 include other FGFR4 inhibitors such as BLU9931 and H3B-6527 .
Comparison
This compound is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity is attributed to the presence of a unique cysteine residue in the hinge region of FGFR4, which allows for the design of covalent inhibitors that specifically target FGFR4. This high selectivity reduces off-target effects and improves the therapeutic index of this compound .
特性
分子式 |
C29H27F3N4O2 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC名 |
N-[(1S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-1,2-dihydroinden-5-yl]-4-fluoro-3-[2-(5-methoxypyridin-3-yl)ethynyl]benzamide |
InChI |
InChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1 |
InChIキー |
KWCUYDDWUFSZAY-MHZLTWQESA-N |
異性体SMILES |
CN1CCN(CC1)[C@H]2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F |
正規SMILES |
CN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















